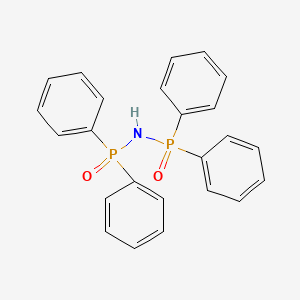
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide is an organophosphorus compound characterized by the presence of both phosphoryl and phosphinicamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide typically involves the reaction of diphenylphosphinic chloride with diphenylphosphorylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organophosphorus compound synthesis apply. These include the use of large-scale reactors, controlled addition of reactants, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl or phosphinicamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds, such as phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinicamide derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological phosphorus-containing compounds.
Industry: It is used in the synthesis of advanced materials, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide involves its ability to interact with various molecular targets through its phosphoryl and phosphinicamide groups. These interactions can include coordination with metal ions, hydrogen bonding with biological molecules, and participation in nucleophilic substitution reactions. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphoryl azide:
Diphenylphosphinic chloride: A precursor in the synthesis of various organophosphorus compounds.
N-Phosphorylated iminophosphoranes: Used as intermediates in organic synthesis and coordination chemistry.
Uniqueness
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide is unique due to the presence of both phosphoryl and phosphinicamide groups, which confer distinct reactivity and coordination properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that contain only one type of phosphorus group.
Propiedades
Fórmula molecular |
C24H21NO2P2 |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
[(diphenylphosphorylamino)-phenylphosphoryl]benzene |
InChI |
InChI=1S/C24H21NO2P2/c26-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H,25,26,27) |
Clave InChI |
WPMBYYAILPPNHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


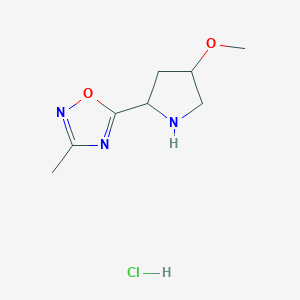
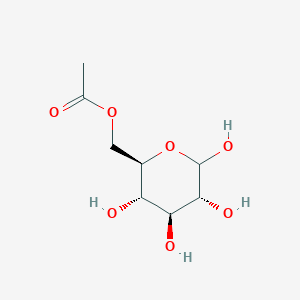
![[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B12433248.png)

![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12433254.png)
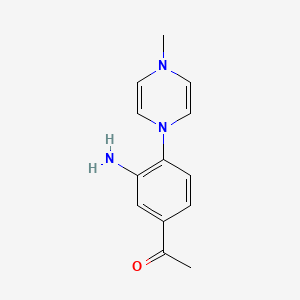
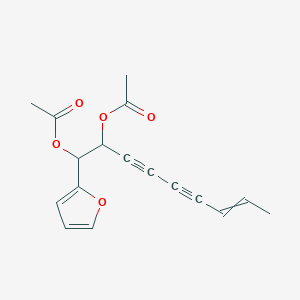


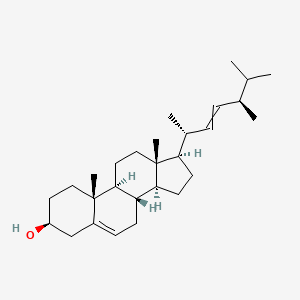
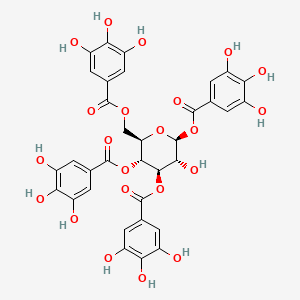
![trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane](/img/structure/B12433298.png)
![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)

